REACTION_CXSMILES
|
[CH3:1][C:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)([CH3:8])[C:3]([O:5]CC)=[O:4].[Li+].[OH-].O.Cl>CCO>[CH3:8][C:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C)C=1C=NC=CC1
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
38.73 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |